An In-depth Technical Guide to the Physicochemical Properties of DL-Dimyristoylphosphatidylcholine
An In-depth Technical Guide to the Physicochemical Properties of DL-Dimyristoylphosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Dimyristoylphosphatidylcholine (DL-DMPC) is a synthetic, zwitterionic glycerophospholipid widely utilized in the fields of biophysics, membrane biology, and pharmaceutical sciences. Its well-defined chemical structure, comprising a glycerol backbone, two myristoyl (14:0) fatty acid chains, and a phosphocholine headgroup, makes it an excellent model lipid for studying the structure and function of biological membranes. In drug delivery, DMPC is a key component in the formulation of liposomes and lipid nanoparticles, serving as a biocompatible matrix for the encapsulation and targeted delivery of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of DL-DMPC, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.
Core Physicochemical Properties
The fundamental properties of DL-DMPC dictate its behavior in aqueous and non-aqueous environments, its self-assembly into supramolecular structures, and its interaction with other molecules. These properties are summarized below.
General and Structural Properties
This table outlines the basic chemical and physical identifiers for DL-DMPC.
| Property | Value | Reference |
| Systematic IUPAC Name | 2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |
| Synonyms | 1,2-Dimyristoyl-rac-glycero-3-phosphocholine, DL-DMPC | --INVALID-LINK-- |
| Molecular Formula | C₃₆H₇₂NO₈P | --INVALID-LINK-- |
| Molecular Weight | 677.9 g/mol | --INVALID-LINK-- |
| Physical Appearance | White, crystalline or lumpy solid | --INVALID-LINK-- |
| SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC--INVALID-LINK--(C)C)OC(=O)CCCCCCCCCCCCC | --INVALID-LINK-- |
| InChIKey | CITHEXJVPOWHKC-UHFFFAOYSA-N | --INVALID-LINK-- |
Thermodynamic and Solubility Properties
These properties are critical for understanding the self-assembly and formulation development of DL-DMPC.
| Property | Value | Notes | Reference |
| Phase Transition Temp. (Tₘ) | ~24 °C | For multilamellar vesicles (MLVs) in aqueous solution. This is the main gel-to-liquid crystalline phase transition. | [1] |
| Solubility in Water | Insoluble | Forms liposomes/vesicles in aqueous solutions. | [2] |
| Solubility in Organic Solvents | Soluble | Soluble in ethanol (~25 mg/mL), methanol, and chloroform. | [2] |
| Critical Micelle Conc. (CMC) | Not applicable | As a diacyl-chain phospholipid, DMPC spontaneously forms bilayers (liposomes) in water rather than micelles. The concept of CMC is typically applied to single-chain surfactants. | [3][4] |
Molecular and Supramolecular Structure
The amphiphilic nature of DL-DMPC, with its hydrophilic head and hydrophobic tails, governs its self-assembly into ordered structures in aqueous environments.
Chemical Structure
The chemical structure of DL-DMPC consists of three primary components: a polar phosphocholine headgroup, a glycerol backbone, and two nonpolar myristoyl acyl chains.
Caption: Logical structure of a single DL-DMPC molecule.
Self-Assembly in Aqueous Solution
Due to its cylindrical molecular shape, DMPC does not form micelles. Instead, it assembles into a lipid bilayer, which closes upon itself to form a vesicle or liposome. This structure minimizes the unfavorable contact between the hydrophobic tails and water.
Caption: Self-assembly pathway of DMPC in an aqueous solution.
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of DL-DMPC.
Determination of Phase Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)
DSC is the primary technique used to measure the Tₘ, which corresponds to the enthalpy change associated with the transition from the ordered gel phase to the disordered liquid-crystalline phase.[1][5][6]
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. At the phase transition, the lipid sample absorbs heat (an endothermic event), which is detected as a peak in the DSC thermogram. The temperature at the peak maximum is the Tₘ.[5]
Methodology:
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Sample Preparation (Hydration):
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Accurately weigh a precise amount of DL-DMPC (e.g., 1-2 mg) into a vial.
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Add a specific volume of degassed buffer (e.g., PBS, HEPES) to achieve the desired lipid concentration (e.g., 10-20 mg/mL).
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Hydrate the lipid by vortexing the mixture at a temperature above the Tₘ of DMPC (e.g., 35-40°C) for several minutes until a milky, homogeneous suspension of multilamellar vesicles (MLVs) is formed.[1]
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For some applications, the MLV suspension can be further processed by extrusion or sonication to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[1]
-
-
DSC Analysis:
-
Accurately transfer a known volume of the lipid dispersion into a hermetic DSC pan. The reference pan should contain the same volume of the corresponding buffer.
-
Seal the pans securely.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 10°C).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the Tₘ (e.g., 40°C).
-
Perform at least two heating and cooling cycles to ensure reproducibility and thermal history erasure. The second heating scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the differential heat flow (mW) versus temperature (°C).
-
The Tₘ is determined as the temperature at the maximum of the endothermic peak.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.
-
Caption: Experimental workflow for Tₘ determination using DSC.
Determination of Solubility
The solubility of DMPC is assessed qualitatively in various solvents to understand its amphiphilic character.[7][8]
Principle: This method relies on the principle of "like dissolves like." The polar headgroup of DMPC interacts favorably with polar solvents, while the nonpolar tails interact with nonpolar solvents. Overall solubility depends on the balance of these interactions and the solvent's dielectric constant.[7]
Methodology:
-
Preparation:
-
Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, chloroform).
-
Add a small, consistent amount of DL-DMPC (e.g., ~5 mg) to each tube.
-
-
Solvent Addition and Observation:
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Add 1-2 mL of a specific solvent to the corresponding test tube.
-
Vigorously shake or vortex each tube for 1-2 minutes.
-
Allow the tubes to stand and observe for dissolution. A clear solution indicates solubility, while a persistent suspension, emulsion, or separate phase indicates insolubility or poor solubility.
-
-
Confirmation (Optional):
-
For non-volatile solvents, spot a small amount of the mixture onto filter paper.
-
Allow the solvent to evaporate. A translucent or oily spot remaining confirms the presence of undissolved or dissolved lipid.[7]
-
Applications in Research and Drug Development
-
Model Membranes: DMPC bilayers are extensively used to study lipid-protein interactions, membrane permeability, and the effects of various molecules on membrane structure and dynamics.
-
Liposomal Drug Delivery: Its biocompatibility and well-defined transition temperature make DMPC a common choice for formulating liposomes. The lipid bilayer can encapsulate hydrophilic drugs in its aqueous core and lipophilic drugs within the bilayer itself.[]
-
Nanoparticle Formulation: DMPC is a crucial component in lipid nanoparticles (LNPs), which are used for the delivery of nucleic acids like mRNA and siRNA.[10]
This document is intended for informational purposes for a scientific audience. All experimental work should be conducted in accordance with established laboratory safety protocols.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. ucm.es [ucm.es]
- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. | Semantic Scholar [semanticscholar.org]
- 7. iunajaf.edu.iq [iunajaf.edu.iq]
- 8. scribd.com [scribd.com]
- 10. thermalsupport.com [thermalsupport.com]
